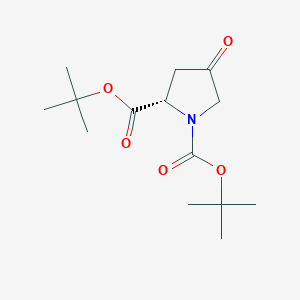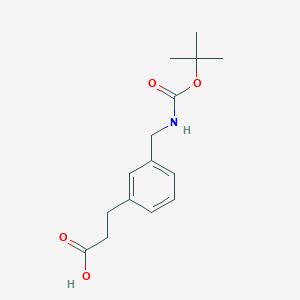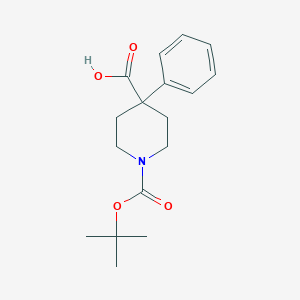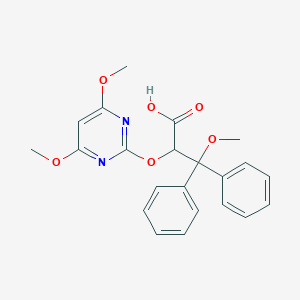
Darusentan, (+/-)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Darusentan, (+/-)-, is a chemical compound that belongs to the category of endothelin receptor antagonists (ERAs). It is a potential drug candidate that has been extensively studied for its therapeutic applications in various diseases, including hypertension and heart failure.
作用机制
Darusentan works by blocking the effects of endothelin, a peptide that plays a crucial role in the regulation of blood pressure and vascular tone. Endothelin acts on two types of receptors, i.e., ETA and ETB receptors. ETA receptors are primarily responsible for the vasoconstrictive effects of endothelin, while ETB receptors are involved in vasodilation and clearance of endothelin. Darusentan selectively blocks the ETA receptors, thereby reducing the constriction of blood vessels and improving blood flow.
生化和生理效应
Darusentan has been shown to have several biochemical and physiological effects, including the reduction of blood pressure, improvement of cardiac function, and protection against endothelial dysfunction. It has also been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), which play a crucial role in the pathogenesis of various diseases.
实验室实验的优点和局限性
The advantages of using Darusentan in lab experiments include its high selectivity for ETA receptors, its potent vasoconstrictive effects, and its ability to improve blood flow. However, one of the limitations of using Darusentan is its low solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are several potential future directions for the research on Darusentan. One of the key areas of focus is the development of novel formulations that can improve its solubility and bioavailability. Another area of interest is the investigation of its therapeutic potential in other diseases, such as pulmonary hypertension and renal failure. Additionally, further studies are needed to elucidate its mechanism of action and to identify potential biomarkers that can be used to predict its therapeutic efficacy in different patient populations.
Conclusion:
In conclusion, Darusentan is a potential drug candidate that has been extensively studied for its therapeutic applications in various diseases, including hypertension and heart failure. It works by blocking the effects of endothelin, a peptide that plays a crucial role in the regulation of blood pressure and vascular tone. Although there are some limitations to its use in lab experiments, there are several potential future directions for research on Darusentan.
科学研究应用
Darusentan has been extensively studied for its therapeutic applications in various diseases, including hypertension, heart failure, and diabetic nephropathy. It works by blocking the effects of endothelin, a peptide that plays a crucial role in the regulation of blood pressure and vascular tone. By blocking the endothelin receptors, Darusentan reduces the constriction of blood vessels, thereby improving blood flow and reducing blood pressure.
属性
CAS 编号 |
178306-46-2 |
|---|---|
产品名称 |
Darusentan, (+/-)- |
分子式 |
C22H22N2O6 |
分子量 |
410.4 g/mol |
IUPAC 名称 |
2-(4,6-dimethoxypyrimidin-2-yl)oxy-3-methoxy-3,3-diphenylpropanoic acid |
InChI |
InChI=1S/C22H22N2O6/c1-27-17-14-18(28-2)24-21(23-17)30-19(20(25)26)22(29-3,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-14,19H,1-3H3,(H,25,26) |
InChI 键 |
FEJVSJIALLTFRP-UHFFFAOYSA-N |
SMILES |
COC1=CC(=NC(=N1)OC(C(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC)OC |
规范 SMILES |
COC1=CC(=NC(=N1)OC(C(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC)OC |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

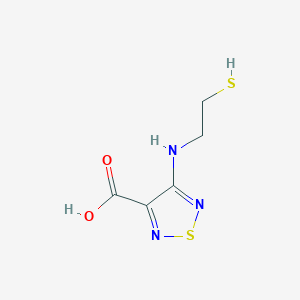
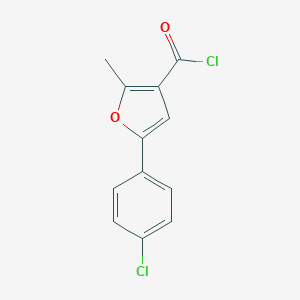
![5,6-Dihydropyrido[3,2-e]pyrrolo[1,2-a]pyrazine](/img/structure/B61244.png)
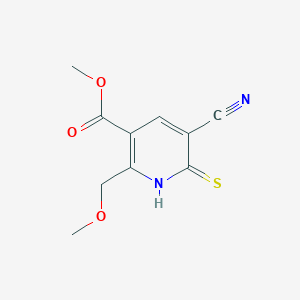
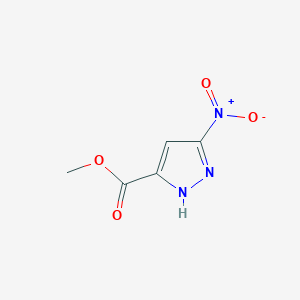
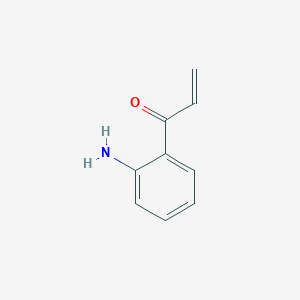
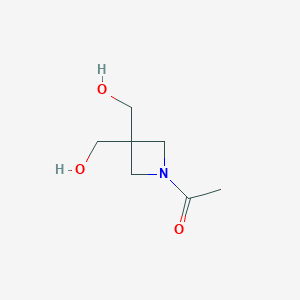
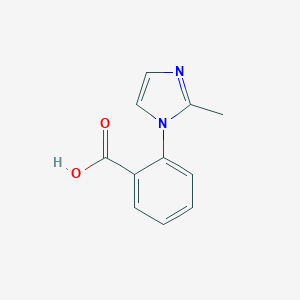
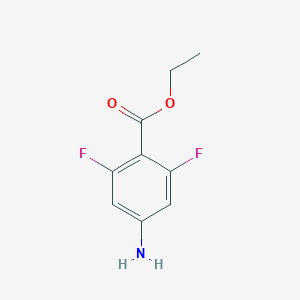
![1,3-Dioxolo[4,5-B]pyridine-6-methanol](/img/structure/B61265.png)
![4-[2-(3-Nitrophenoxy)ethyl]morpholine](/img/structure/B61267.png)
